delta(Sup3,5)-Cholestadiene
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Overview
Description
Delta(Sup3,5)-Cholestadiene is a derivative of cholesterol, characterized by the presence of double bonds at the third and fifth positions of the steroid nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of delta(Sup3,5)-Cholestadiene typically involves the dehydrogenation of cholesterol. One common method is the use of selenium dioxide as an oxidizing agent in the presence of a suitable solvent such as dioxane. The reaction is carried out at elevated temperatures to facilitate the formation of the double bonds at the third and fifth positions.
Industrial Production Methods
Industrial production of this compound may involve catalytic dehydrogenation processes using metal catalysts such as palladium or platinum. These processes are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Delta(Sup3,5)-Cholestadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bonds back to single bonds, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens or sulfonyl chlorides are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated steroids.
Substitution: Introduction of functional groups such as halogens or sulfonates.
Scientific Research Applications
Delta(Sup3,5)-Cholestadiene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroid derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic applications, including as a cholesterol-lowering agent.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of delta(Sup3,5)-Cholestadiene involves its interaction with cellular membranes and enzymes. The compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes. Additionally, it may interact with nuclear receptors, affecting gene expression and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound, essential for cell membrane structure and precursor for steroid hormones.
Delta(Sup4)-Cholestadiene: Similar structure with a double bond at the fourth position.
Delta(Sup5)-Cholestadiene: Similar structure with a double bond at the fifth position.
Uniqueness
Delta(Sup3,5)-Cholestadiene is unique due to the specific positioning of its double bonds, which imparts distinct chemical and biological properties. This structural variation can lead to different reactivity and interactions compared to other cholestadiene derivatives.
Properties
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6,11-12,19-20,22-25H,7-10,13-18H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHIRZFWJBOHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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